3-(2,2-Difluoroethoxy)benzyl bromide
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Overview
Description
“3-(2,2-Difluoroethoxy)benzyl bromide” is a chemical compound with the molecular formula C9H9BrF2O . It is a liquid at ambient temperature .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the bromination of benzylic compounds . The combination of Ph3P and easily available 1,2-dihaloethanes (XCH2CH2X; X = Cl, Br, or I) was found to be very effective for a mild deoxygenative halogenation of alcohols .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving “this compound” could include substitution or elimination reactions with nucleophilic reagents . The functional group of alkyl halides is a carbon-halogen bond, which is polarized so that the carbon is electrophilic and the halogen is nucleophilic .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 251.07 . It is a liquid at ambient temperature . The compound is stored at ambient temperature .Scientific Research Applications
Benzophenones and Environmental Impact
Benzophenones, such as Benzophenone-3, have been extensively studied for their widespread use in sunscreens and potential environmental impacts. Their bioaccumulative nature and presence in various environmental matrices highlight the ecological risks associated with synthetic organic compounds. Such research underscores the importance of understanding the environmental fate and toxicological effects of synthetic compounds, including those similar to 3-(2,2-Difluoroethoxy)benzyl bromide (Kim & Choi, 2014).
Benzothiazoles in Chemistry
The study of benzothiazoles illustrates the chemical variability and applications of benzothiazole derivatives in various fields, including medicinal chemistry and material science. This research demonstrates the synthetic versatility and potential utility of compounds containing benzothiazole units, which might be analogous to the research and applications involving this compound (Boča, Jameson, & Linert, 2011).
Polyfluoroalkyl Chemicals and Degradation
The environmental persistence and degradation of polyfluoroalkyl chemicals, which include a variety of industrially relevant compounds, are critical areas of research. Understanding the microbial degradation pathways of these compounds can inform the development of strategies for mitigating their environmental impact, relevant to the broader context of fluorinated organic compounds like this compound (Liu & Avendaño, 2013).
Antioxidant and Anti-inflammatory Agents
Research into the synthesis and pharmacological evaluation of novel compounds, including those with benzofused thiazole derivatives, highlights the ongoing search for effective antioxidant and anti-inflammatory agents. This area of research is pertinent to the development and application of new therapeutic agents, possibly including derivatives of this compound for medical applications (Raut et al., 2020).
Mechanism of Action
Safety and Hazards
“3-(2,2-Difluoroethoxy)benzyl bromide” is classified as a dangerous substance. It has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEFIVWMYFGOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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